Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC13737130
Molecular Formula: C21H23NO2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO2 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | ethyl 5-(4-tert-butylphenyl)-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C21H23NO2/c1-5-24-20(23)19-13-16-12-15(8-11-18(16)22-19)14-6-9-17(10-7-14)21(2,3)4/h6-13,22H,5H2,1-4H3 |
| Standard InChI Key | JTPLCTLEILYUGB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s indole core is substituted at two critical positions:
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Position 2: Ethyl carboxylate group, which enhances solubility and serves as a potential prodrug motif for in vivo hydrolysis to the active carboxylic acid .
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Position 5: 4-(tert-Butyl)phenyl group, introducing steric bulk that may modulate interactions with biological targets, such as receptors or enzymes .
The tert-butyl group’s electron-donating nature and rotational disorder (observed in analogous brominated indoles ) could influence conformational flexibility and crystal packing.
Table 1: Key Physicochemical Parameters
Synthetic Methodologies
Fischer Indole Synthesis
While no direct synthesis is documented for this compound, the Fischer indole reaction—a classic method for constructing indole rings—could be adapted. This involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For example, ethyl pyruvate might serve as the carbonyl component, with subsequent functionalization at the 5-position.
Friedel-Crafts Acylation and Functionalization
A more plausible route, inferred from analogous syntheses , involves:
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Friedel-Crafts Acylation: Reacting ethyl 5-bromoindole-2-carboxylate with tert-butylbenzoyl chloride in the presence of AlCl₃ to introduce the acyl group at position 3.
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Reductive Alkylation: Reducing the ketone to a methylene group using triethylsilane (TES) in trifluoroacetic acid (TFA), yielding the tert-butylphenyl substituent .
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Esterification: Protecting the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions during subsequent steps .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AlCl₃, 1,2-dichloroethane, reflux | ~75% |
| 2 | Reductive Alkylation | TES, TFA, 0°C to RT | ~68% |
| 3 | Boc Protection | Boc₂O, DMAP, THF, 25°C | ~83% |
Biological Activity and Mechanistic Insights
Cannabinoid Receptor 1 (CB1) Modulation
Structurally related indole-2-carboxamides, such as ORG27569, act as allosteric modulators of CB1, enhancing orthosteric agonist binding while inhibiting G-protein coupling . The tert-butyl group in Ethyl 5-(4-(tert-butyl)phenyl)-1H-indole-2-carboxylate may similarly influence:
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Binding Affinity (K_B): Bulky substituents at position 5 improve hydrophobic interactions with CB1’s allosteric pocket .
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Cooperativity (α): Electron-withdrawing groups (e.g., halogens) at position 5 enhance positive cooperativity, though the tert-butyl group’s electron-donating effects might reduce this .
Pharmacological Applications and Future Directions
Prodrug Development
The ethyl ester moiety is a common prodrug strategy to improve bioavailability. Hydrolysis by esterases in vivo would yield the carboxylic acid, potentially enhancing target engagement .
Structure-Activity Relationship (SAR) Optimization
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C3 Substituents: Analogous compounds with C3 alkyl chains (e.g., propyl or hexyl) show improved CB1 affinity . Introducing similar chains here may enhance potency.
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Electron-Withdrawing Groups: Replacing tert-butyl with halogens (e.g., Cl) could modulate electronic effects and cooperativity .
| Modification | Expected Impact |
|---|---|
| C3 Hexyl Chain | ↑ Binding affinity (↓ K_B) |
| 5-Chloro Substituent | ↑ Positive cooperativity (α) |
| N-Methylation | ↓ Metabolic degradation |
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